molecular formula C6H11BrO B6203487 4-(bromomethyl)-2-methyloxolane, Mixture of diastereomers CAS No. 1600581-69-8

4-(bromomethyl)-2-methyloxolane, Mixture of diastereomers

Cat. No. B6203487
CAS RN: 1600581-69-8
M. Wt: 179.1
InChI Key:
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Description

“4-(bromomethyl)-2-methyloxolane, Mixture of diastereomers” refers to a compound that consists of a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other . They have the same molecular formula and sequence of bonded elements but are nonsuperimposable .


Synthesis Analysis

The synthesis of diastereomers often involves the conversion of enantiomers into diastereomers through a chemical reaction . For example, a mixture of R and S enantiomers with one chiral center could become a mixture of (R,S) and (S,S) diastereomers . The conversion of the enantiomeric mixture into a diastereomer pair can be via covalent bond formation with the enantiopure resolving agent, or by salt formation .


Molecular Structure Analysis

Diastereomers occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters and are not mirror images of each other . They can have different physical properties and reactivity. They have different melting points and boiling points and different densities .


Chemical Reactions Analysis

The reactions of diastereomers can vary depending on their structure. For example, the addition of bromine to an alkene can result in the formation of diastereomers . The stereochemistry of the product depends on the stereochemistry of the alkene (cis or trans; Z or E) and the stereochemistry of the mechanism (syn or anti) .


Physical And Chemical Properties Analysis

Diastereomers can have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations . They also show similar, but not identical chemical properties .

Mechanism of Action

The mechanism of action for diastereomers often involves the conversion of enantiomers into diastereomers through a chemical reaction . This can be achieved by adding a second chiral center in a determined location . After this addition, the two isomers are still different, but they are no longer mirror images of each other; rather, they become diastereomers .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheet (SDS) of the specific compound . The SDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Future Directions

The future directions in the study of diastereomers could involve further exploration of their synthesis, properties, and applications. The development of more efficient methods for the separation of diastereomers could also be a significant area of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-2-methyloxolane, Mixture of diastereomers involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butanol", "sodium bromide", "sulfuric acid", "sodium hydroxide", "tetrahydrofuran", "magnesium", "iodine" ], "Reaction": [ "Step 1: Conversion of 2-methyl-2-butanol to 2-methyl-2-bromobutane using sodium bromide and sulfuric acid", "Step 2: Conversion of 2-methyl-2-bromobutane to 2-methyl-2-bromo-1-butene using sodium hydroxide and tetrahydrofuran", "Step 3: Conversion of 2-methyl-2-bromo-1-butene to 4-(bromomethyl)-2-methyloxolane using magnesium and iodine" ] }

CAS RN

1600581-69-8

Product Name

4-(bromomethyl)-2-methyloxolane, Mixture of diastereomers

Molecular Formula

C6H11BrO

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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